REACTION_SMILES
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[CH2:36]1[O:37][CH2:38][CH2:39][O:40][CH2:41]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][C:27]1([CH3:34])[O:28][BH:29][O:30][C:31]1([CH3:32])[CH3:33].[OH2:35].[c:1]1([CH2:7][O:8][C:9]([NH:10][c:11]2[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]2)=[O:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][C:9]([NH:10][c:11]2[cH:12][cH:13][c:14]([B:29]3[O:28][C:27]([CH3:26])([CH3:34])[C:31]([CH3:32])([CH3:33])[O:30]3)[cH:15][cH:16]2)=[O:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OBOC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(I)cc1)OCc1ccccc1
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2ccc(NC(=O)OCc3ccccc3)cc2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |